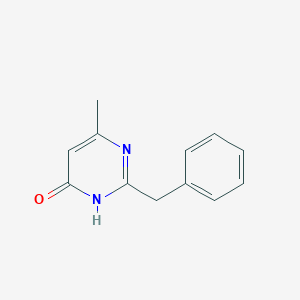

2-Benzyl-6-methyl-4(3H)-pyrimidinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Benzyl-6-methyl-4(3H)-pyrimidinone is a useful research compound. Its molecular formula is C12H12N2O and its molecular weight is 200.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis of 2-Benzyl-6-methyl-4(3H)-pyrimidinone

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. The following methods have been documented:

- Biginelli Reaction : This reaction combines aldehydes, urea or thiourea, and β-dicarbonyl compounds to produce pyrimidinones. Variations in the reaction conditions can lead to different derivatives with enhanced properties .

- Alkylation Reactions : The compound can also be synthesized through alkylation of pyrimidinones with benzyl halides in the presence of bases like potassium carbonate, yielding high purity products .

Biological Activities

This compound has demonstrated significant biological activities, making it a candidate for further pharmaceutical development:

Antibacterial Activity

Recent studies have shown that derivatives of this compound exhibit potent antibacterial properties against various strains of bacteria, including multi-resistant strains of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds range from 0.17 to 3.75 mg/mL, indicating moderate to strong antibacterial effects .

Antifungal Activity

In addition to antibacterial properties, some derivatives have shown efficacy against fungal pathogens. The compound's structure allows for interaction with fungal cell membranes, disrupting their integrity and leading to cell death.

Enzyme Inhibition

Research indicates that derivatives of this pyrimidinone may act as enzyme inhibitors. They have been explored as potential candidates for treating conditions like chronic obstructive pulmonary disease (COPD) by inhibiting human leukocyte elastase . The ability to mimic peptide structures enhances their bioavailability and therapeutic potential.

Therapeutic Applications

The diverse biological activities associated with this compound suggest several therapeutic applications:

- Antibacterial Agents : Given its effectiveness against resistant bacterial strains, this compound could be developed into new antibacterial therapies.

- Anti-inflammatory Drugs : Some studies suggest that derivatives may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases .

- Cancer Treatment : Preliminary investigations into the antiproliferative effects of related compounds indicate potential applications in oncology as chemotherapeutic agents .

Case Studies and Research Findings

Several case studies highlight the effectiveness and versatility of this compound:

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The benzyl group at position 2 and methyl group at position 6 are key sites for substitution:

-

Benzyl Halide Substitution : Reacting with benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) replaces the benzyl group with other aromatic moieties. For example, introducing electron-withdrawing groups (NO₂, Cl) or electron-donating groups (Me, OMe) enhances bioactivity .

-

Thioether Formation : Treatment with 2-(chloromethyl)-1H-benzimidazole in THF/triethylamine yields derivatives with a benzimidazole-thioether linkage (55–60% yields) .

Table 1: Substitution Reactions and Yields

Oxidation and Reduction

-

Methyl Group Oxidation : The 6-methyl group can be oxidized to a carboxylic acid using KMnO₄ or CrO₃ under acidic conditions, forming 6-carboxy derivatives.

-

Benzyl Oxidation : Kornblum oxidation converts the benzyl group to a carbonyl under microwave irradiation (DMSO, 80°C), enabling further cyclocondensation .

Key Reaction Pathway :

This compoundMWDMSO, 80°C2-Benzoyl-6-methyl-4(3H)-pyrimidinone

Cyclization and Ring Expansion

The carbonyl group at position 4 participates in cyclization:

-

Formation of Fused Rings : Reaction with ethyl acetoacetate and thiourea under HCl/ethanol reflux generates tetrahydropyrimidine (THPM) scaffolds, a precursor to bioactive analogs .

-

Biginelli Reaction : One-pot cyclocondensation with aldehydes and urea forms dihydropyrimidinones, expanding structural diversity .

Example :

This compound+BenzaldehydeHCl/EtOHDihydropyrimidinone Derivative

Functional Group Transformations

-

Carbonyl Reactivity : The 4-carbonyl undergoes nucleophilic addition with Grignard reagents or hydrazines, forming hydrazones or alcohol adducts.

-

Aromatic Electrophilic Substitution : Nitration or halogenation at the benzyl aromatic ring introduces halogens or nitro groups, modulating electronic properties .

Table 2: Electrophilic Substitution Examples

| Reagent | Position Modified | Product | Application |

|---|---|---|---|

| HNO₃/H₂SO₄ | Benzyl para | 4-Nitrobenzyl derivative | Antibacterial agents |

| Cl₂/FeCl₃ | Benzyl meta | 3-Chlorobenzyl derivative | Antifungal studies |

Biological Activity Modulation via Reactivity

Derivatives synthesized through these reactions exhibit enhanced bioactivity:

-

Antibacterial Activity : 2-(Benzylthio) analogs show MIC values of 4–8 µg/mL against Staphylococcus aureus .

-

Cytotoxic Effects : THPM derivatives demonstrate IC₅₀ values <10 µM against cancer cell lines (e.g., MCF-7) .

Stability and Reactivity Insights

Propriétés

Numéro CAS |

16673-85-1 |

|---|---|

Formule moléculaire |

C12H12N2O |

Poids moléculaire |

200.24 g/mol |

Nom IUPAC |

2-benzyl-4-methyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C12H12N2O/c1-9-7-12(15)14-11(13-9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,14,15) |

Clé InChI |

DTAMCJGTKKZYAN-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=O)NC(=N1)CC2=CC=CC=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.